4-(トリフルオロメチル)フェニルトリフルオロホウ酸カリウム

説明

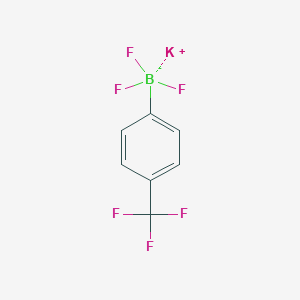

Potassium 4-(trifluoromethyl)phenyltrifluoroborate is an organoboron compound with the molecular formula F3CC6H5BF3K. It is a crystalline solid that is stable under normal conditions and has a high melting point. This compound is part of the broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions .

科学的研究の応用

鈴木・宮浦カップリング反応

この化合物は、鈴木・宮浦カップリング反応における反応物として使用されます。 . これらの反応では、有機トリフルオロホウ酸塩は強力なボロン酸代替物として使用されます。 . この用途は、特に医薬品や有機材料に共通するモチーフであるビアリール化合物の合成に役立ちます。 .

有機塩化物とのクロスカップリング

4-(トリフルオロメチル)フェニルトリフルオロホウ酸カリウムは、有機塩化物とのクロスカップリング反応における反応物として使用されます。 . この反応は、オキシム誘導体のパラジウム環によって触媒されます。 . この反応の生成物は、医薬品化学や材料科学など、さまざまな分野で使用できます。 .

アリールイミダゾリルスルホネートの合成

この化合物は、アリールイミダゾリルスルホネートの合成における反応物として使用されます。 . これらの化合物は、特に新規医薬品の開発において、医薬品化学で応用されています。 .

高い空気・水分安定性

作用機序

Target of Action

Potassium 4-(trifluoromethyl)phenyltrifluoroborate, also known as Potassium trifluoro(4-(trifluoromethyl)phenyl)borate, is primarily used as a reactant in the Suzuki-Miyaura Cross-Coupling . The primary targets of this compound are organic chlorides in aqueous media .

Mode of Action

The compound interacts with its targets (organic chlorides) in a cross-coupling reaction . This reaction is catalyzed by an oxime-derived palladacycle . The trifluoroborate group of the compound provides a stable, yet reactive, boron species that can undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .

Biochemical Pathways

The main biochemical pathway involved is the Suzuki-Miyaura Cross-Coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to synthesize biaryl compounds, which are common motifs in organic chemistry and especially in pharmaceuticals .

Pharmacokinetics

It’s worth noting that the compound has high air and moisture stability , which can impact its handling and storage.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura Cross-Coupling reaction . This allows for the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. It has high air and moisture stability , making it suitable for use in various laboratory environments. It should be stored in cool, dry conditions in well-sealed containers to prevent degradation .

準備方法

Synthetic Routes and Reaction Conditions

Potassium 4-(trifluoromethyl)phenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)phenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often involves scalable procedures that ensure high yields and purity. These methods may include continuous-flow processes that allow for the efficient and safe production of the compound on a large scale .

化学反応の分析

Types of Reactions

Potassium 4-(trifluoromethyl)phenyltrifluoroborate undergoes various chemical reactions, including:

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Major Products Formed

The major

生物活性

Potassium 4-(trifluoromethyl)phenyltrifluoroborate (KTFPB) is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with KTFPB, including its synthesis, mechanisms of action, and relevant case studies.

KTFPB is an organotrifluoroborate salt characterized by its trifluoromethyl group, which imparts distinct electronic properties. It has a molecular weight of 252.01 g/mol and is slightly soluble in water but exhibits high stability in air and moisture . The compound is primarily utilized as a reagent in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling .

Mechanisms of Biological Activity

The biological activity of KTFPB has been explored in several studies, particularly focusing on its cytotoxic effects against cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the compound, potentially facilitating its interaction with biological membranes and targets.

Cytotoxicity Studies

- MTT Assay : The MTT assay has been employed to evaluate the cytotoxic effects of KTFPB on various cancer cell lines, including A549 (lung) and MDA-MB-231 (breast) cells. Initial findings indicated that KTFPB exhibits significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation .

- SRB Assay : The sulforhodamine B (SRB) assay further corroborated these findings, demonstrating that KTFPB can effectively reduce cell viability in treated cell lines. Table 1 summarizes the IC50 values obtained from these assays:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MDA-MB-231 | 12 |

| LOVO | 20 |

Study on Antitumor Activity

A notable study investigated the antitumor potential of KTFPB derivatives in triple-negative breast cancer (TNBC) models. The derivatives demonstrated selective cytotoxicity against TNBC cells while sparing non-tumorigenic cells (MCF-12A), indicating a promising therapeutic index .

The study revealed that at concentrations below 10 µM, certain derivatives reduced viable cell numbers significantly without inducing apoptosis, suggesting alternative mechanisms of action such as cell cycle arrest .

Mechanism Exploration

Further mechanistic studies indicated that KTFPB might interfere with cellular signaling pathways involved in proliferation and survival. Flow cytometry analysis revealed alterations in the cell cycle distribution upon treatment with KTFPB, particularly an increase in G0/G1 phase cells and a decrease in S phase cells, suggesting a potential mechanism for its antitumor effects .

特性

IUPAC Name |

potassium;trifluoro-[4-(trifluoromethyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF6.K/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDSXGFQLXKOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF6K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635556 | |

| Record name | Potassium trifluoro[4-(trifluoromethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166328-08-1 | |

| Record name | Potassium trifluoro[4-(trifluoromethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-(trifluoromethyl)phenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。